molecular formula C20H24N2O3 B2426422 8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one CAS No. 883291-31-4

8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one

Cat. No. B2426422
CAS RN: 883291-31-4
M. Wt: 340.423
InChI Key: ZZADIDGAGAJHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8’-Methoxy-11b’-methyl-5’,6’,11’,11b’-tetrahydrospiro[cyclohexane-1,1’-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol]-3’-one” is a complex organic molecule. It has a molecular weight of 479.49 . The IUPAC name for this compound is methyl 2- ( (11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo [1’,5’:1,2]pyrido [3,4-b]indol-2 (3H)-yl)-4,5-dimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI code for this compound is provided , which can be used to generate a detailed structural diagram using appropriate software or online tools.

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of related spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, which are structurally similar to the compound , has been explored. These compounds are synthesized through reactions involving amino esters, isothiocyanates, and other agents, showcasing the complexity and versatility in the synthesis of such compounds (Markosyan et al., 1996).

  • Research on 2′,3′,4′,9′-tetrahydrospiro[cyclohexane-1,1′-(1H)pyrido[3,4-b]indol]-2-ones and their transformations have revealed various pentacyclic and hexahydro derivatives. These studies illuminate the possibilities of generating a wide array of structures starting from similar core compounds (Bobowski, 1981).

Structural Analysis

  • The crystal structure of a compound similar to 8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one has been analyzed. This research provides insights into the molecular conformation and bonding characteristics of such compounds, which is essential for understanding their potential applications (Soriano-garcia et al., 2000).

Reactions and Transformations

  • Investigations into the synthesis and nitration of related compounds reveal the diverse chemical reactions that these compounds can undergo. This information is crucial for developing new compounds with specific properties for various scientific applications (Kuznetsov et al., 1993).

properties

IUPAC Name

12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-19-17-14(15-12-13(24-2)6-7-16(15)21-17)8-11-22(19)18(23)25-20(19)9-4-3-5-10-20/h6-7,12,21H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZADIDGAGAJHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=C(CCN1C(=O)OC24CCCCC4)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one

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